Benzydamine N-oxide

Overview

Description

Benzydamine N-oxide is a metabolite of benzydamine, a nonsteroidal anti-inflammatory drug (NSAID). Benzydamine itself is known for its anti-inflammatory, analgesic, and local anesthetic properties. The N-oxide form is produced through the metabolism of benzydamine by flavin-containing monooxygenase enzymes, primarily FMO1 and FMO3 . This compound is of interest due to its stability and the specific enzymatic pathways involved in its formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzydamine N-oxide is synthesized through the oxidation of benzydamine. The primary method involves the use of flavin-containing monooxygenase enzymes. Studies have shown that recombinant FMO1 and FMO3 enzymes are effective catalysts for this reaction . The reaction conditions typically involve the use of a reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection to quantify the N-oxide product .

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using whole cell catalysts or immobilized enzymes. For example, E. coli strains harboring FMO3 and glucose dehydrogenase have been used to produce this compound at a concentration of 1.2 g/L within 9 hours . Another approach involves the use of HisTrap HP columns carrying His-tagged FMO3 and glucose dehydrogenase enzymes, which can produce 0.47 g/L of this compound within 2.5 hours .

Chemical Reactions Analysis

Types of Reactions: Benzydamine N-oxide primarily undergoes oxidation reactions. The formation of the N-oxide involves the addition of an oxygen atom to the nitrogen atom in the benzydamine molecule .

Common Reagents and Conditions: The oxidation of benzydamine to its N-oxide form is catalyzed by flavin-containing monooxygenase enzymes. The reaction conditions typically involve the presence of NADPH as a cofactor and an appropriate buffer system .

Major Products: The major product of the oxidation reaction is this compound itself. This compound can be further analyzed and quantified using HPLC with fluorescence detection .

Scientific Research Applications

Pharmacological Properties

Benzydamine N-oxide exhibits several pharmacological properties that contribute to its therapeutic efficacy:

- Anti-inflammatory Activity : As a metabolite of benzydamine, it retains anti-inflammatory properties, acting by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) without significantly affecting other cytokines .

- Analgesic Effects : Similar to its parent compound, this compound may provide pain relief in inflammatory conditions, making it useful in treating sore throat and oral mucosal inflammation .

Metabolic Pathways

Benzydamine undergoes metabolic conversion primarily through flavin-containing monooxygenases (FMO), leading to the formation of this compound. This metabolic pathway is significant for understanding the drug's pharmacokinetics and potential interactions with other medications .

Table 1: Metabolic Pathways of Benzydamine

| Metabolic Process | Enzyme Involved | Species Studied |

|---|---|---|

| N-Oxidation | Flavin-containing monooxygenase (FMO) | Humans, Rats, Dogs |

| N-Demethylation | Cytochrome P450 | Humans, Rats, Monkeys |

Clinical Applications

This compound's clinical applications are primarily linked to its role as a metabolite of benzydamine. The following points summarize its use in various therapeutic contexts:

- Topical Applications : Benzydamine is widely used in topical formulations for treating inflammatory conditions in the mouth and throat. The presence of this compound contributes to the overall efficacy of these formulations .

- Oral Health : It is utilized in oral rinses and sprays for managing conditions such as tonsillitis and mucositis induced by chemotherapy or radiotherapy. The analgesic and anti-inflammatory effects help alleviate symptoms associated with these conditions .

Case Studies

Several studies have highlighted the effectiveness of benzydamine and its metabolites in clinical settings:

- Sore Throat Management : A study demonstrated that patients using benzydamine hydrochloride experienced significant relief from sore throat symptoms compared to placebo groups. The role of this compound in enhancing this effect was noted but requires further investigation .

- Mucositis Treatment : In patients undergoing cancer treatment, topical applications containing benzydamine showed a reduction in the severity of oral mucositis. The metabolite's contribution to reducing inflammation was acknowledged as a vital factor in treatment success .

Mechanism of Action

The mechanism of action of benzydamine N-oxide involves its formation through the oxidation of benzydamine by flavin-containing monooxygenase enzymes. These enzymes catalyze the addition of an oxygen atom to the nitrogen atom in the benzydamine molecule, resulting in the formation of the N-oxide . The molecular targets and pathways involved in this process include the FMO1 and FMO3 enzymes, which are primarily responsible for the oxidation reaction .

Comparison with Similar Compounds

Benzydamine N-oxide is unique in its specific formation through the action of flavin-containing monooxygenase enzymes. Similar compounds include other N-oxide metabolites formed through the oxidation of various drugs and xenobiotics by FMO enzymes. Examples of such compounds include the N-oxide forms of tamoxifen and methimazole . These compounds share the common feature of being formed through the enzymatic addition of an oxygen atom to a nitrogen atom in the parent molecule.

Biological Activity

Benzydamine N-oxide (BZD-NO) is a significant metabolite of the nonsteroidal anti-inflammatory drug benzydamine (BZD). This compound has garnered attention due to its biological activity, particularly in the context of its metabolism, pharmacological effects, and potential clinical applications. This article aims to provide a comprehensive overview of the biological activity of BZD-NO, supported by data tables, case studies, and detailed research findings.

Metabolism and Enzymatic Activity

Benzydamine is primarily metabolized to BZD-NO through flavin-containing monooxygenases (FMOs), particularly FMO3. The enzymatic activity involved in this process is influenced by genetic polymorphisms in the FMO3 gene, which can affect the rate of BZD-NO formation in individuals.

Key Findings on Metabolism

- Enzyme Kinetics : Studies have shown that BZD-NO formation follows Michaelis-Menten kinetics with a mean value of 64.0 μM and a mean of 6.9 nmol mg protein min in human liver microsomes (HLM) .

- FMO Activity : The primary enzymes responsible for BZD N-oxidation are FMO3 and FMO1. The respective values for these enzymes are 40.4 μM and 23.6 μM, with values of 29.1 and 40.8 nmol mg protein min .

- Inhibition Studies : Heat treatment of liver microsomes significantly inhibits BZD N-oxidation, indicating the enzyme's sensitivity to temperature changes . Methimazole, a competitive inhibitor of FMO, also reduces BZD-NO formation by up to 88% at certain concentrations .

Pharmacological Properties

BZD-NO exhibits various pharmacological properties that contribute to its therapeutic effects:

- Anti-inflammatory Activity : As a metabolite of an anti-inflammatory drug, BZD-NO retains anti-inflammatory properties that may be beneficial in treating conditions such as oral mucositis and other inflammatory disorders .

- Analgesic Effects : Case studies have indicated that BZD-NO can provide pain relief in patients undergoing surgical procedures or those suffering from chronic pain conditions .

- Antimicrobial Activity : Research suggests that BZD-NO possesses antimicrobial properties, making it potentially useful in treating infections or preventing bacterial growth in wounds .

Case Studies

Several clinical studies have highlighted the effectiveness of benzydamine and its metabolite:

- Oral Mucositis : A study involving cancer patients undergoing chemotherapy demonstrated that topical application of benzydamine reduced the severity of oral mucositis compared to placebo .

- Post-operative Pain Management : In post-surgical patients, benzydamine was found to significantly reduce pain levels when compared to standard analgesics .

Comparative Analysis of Metabolic Pathways

The following table summarizes the metabolic pathways and enzyme involvement in the biotransformation of benzydamine:

| Metabolite | Enzyme Involved | (μM) | (nmol mg protein min) |

|---|---|---|---|

| This compound | FMO3 | 40.4 | 29.1 |

| Benzydamine N-demethylation | CYP2D6 | Not specified | Not specified |

Q & A

Basic Research Questions

Q. What validated methods exist for identifying benzydamine N-oxide in biological matrices, and how can co-eluting NSAIDs be addressed?

- Methodological Answer : Use HPLC with diode-array detection (DAD) coupled with retention time and UV spectral matching (λmax = 307 nm) to differentiate this compound from other NSAIDs. A mobile phase of toluene-acetone-ethanol-25% ammonia (45:45:7.5:2.5) effectively separates it from interferents . For confirmation, preparative TLC followed by HPLC with fluorometric detection (λex=307 nm, λem=377 nm) enhances specificity .

Q. How does this compound form in vivo, and which enzymes are primarily responsible?

- Methodological Answer : this compound is metabolized via flavin-containing monooxygenase 3 (FMO3) in human liver microsomes. Kinetic studies using recombinant FMO3 reveal Michaelis-Menten parameters (Km = 40.4 µM, Vmax = 29.1 nmol/mg protein/min). Competitive inhibition assays with methimazole and heat inactivation confirm FMO3 dominance over CYP isoforms .

Q. What are the limitations of thin-layer chromatography (TLC) in detecting this compound at therapeutic concentrations?

- Methodological Answer : TLC lacks sensitivity for low-concentration this compound due to poor resolution and interference from biological matrices. Transition to HPLC-DAD with a detection limit of 0.2 pmol/min/mg protein improves accuracy, particularly in urine samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in urinary excretion data for this compound (e.g., 5% vs. 50-65% unchanged drug)?

- Methodological Answer : Discrepancies arise from variations in renal tubular reabsorption influenced by pH-dependent solubility. Conduct pH-controlled in vitro microsomal assays paired with in vivo urinary pH monitoring. Use deuterated internal standards (e.g., benzydamine-d5 N-oxide) to correct for matrix effects in LC-MS quantification .

Q. What experimental designs optimize FMO3 activity profiling using this compound as a substrate?

- Methodological Answer : Employ human liver microsomes (HLM) pre-screened for FMO3 polymorphisms (e.g., K158 variant reduces Vmax by 56%). Use a rotating disk electrode system with hFMO3-immobilized graphene oxide to study electrocatalytic N-oxidation kinetics under controlled mass transport .

Q. How do environmental factors (e.g., salinity) influence this compound biotransformation in non-mammalian models?

- Methodological Answer : In aquatic species (e.g., fish), salinity acclimation upregulates FMO activity in liver and kidney tissues. Design comparative studies using freshwater vs. saline-acclimated groups, measuring N-oxide formation via isocratic HPLC (methanol-acetonitrile-water-NH4OH mobile phase) .

Q. What strategies mitigate false positives in this compound identification during toxicological screening?

- Methodological Answer : Implement a two-tiered approach: (1) Initial screening with bromocresol green reagent for colorimetric NSAID differentiation; (2) Confirmatory analysis using gradient HPLC (20–60% acetonitrile in KH2PO4) with co-elution of authenticated standards .

Q. How do FMO3 genetic polymorphisms impact this compound pharmacokinetics in diverse populations?

- Methodological Answer : Genotype liver samples via PCR-RFLP for FMO3 variants (e.g., V257M, E308G). Correlate allelic variants with N-oxide formation rates using HLM assays. Population pharmacokinetic modeling can quantify inter-individual variability in metabolic clearance .

Q. Data Contradiction Analysis

Q. Conflicting reports on this compound’s plasma half-life: How to reconcile discrepancies?

- Methodological Answer : Variations arise from assay sensitivity differences (e.g., fluorometric vs. UV detection). Standardize protocols using deuterated analogs and cross-validate with LC-MS/MS. Account for protein binding effects using equilibrium dialysis to measure free vs. total plasma concentrations .

Properties

IUPAC Name |

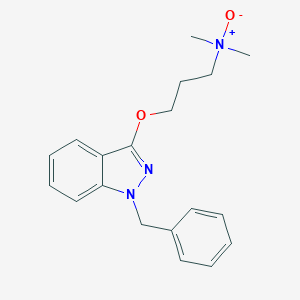

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190005 | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36504-71-9 | |

| Record name | Benzydamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.